6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile
Overview
Description
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a nitrile group in its structure makes it a valuable scaffold for the development of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile can be achieved through several methods, including:
Condensation Reactions: This involves the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method uses oxidizing agents to couple two or more molecules to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine-6-carbohydrazide: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for the development of new drugs and industrial chemicals .
Properties
IUPAC Name |
6-chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-6-7(4-11)9-12-2-3-13(9)5-8(6)10/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBWEQPOKAJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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